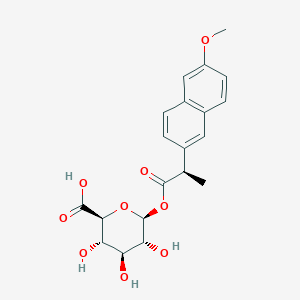

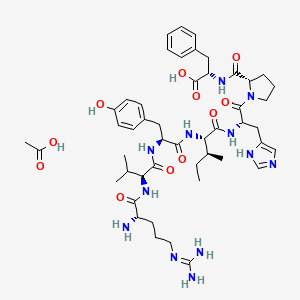

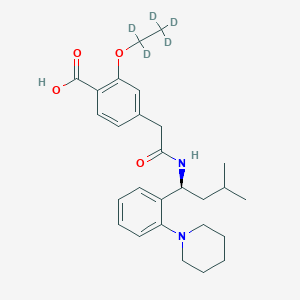

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Phthalazine derivatives have been synthesized through various methods, including the reaction of 1-hydrazino-4-phenylphthalazine with aldohexoses, leading to the formation of colored aldehydo-sugar hydrazones or the colorless triazolophthalazines. These compounds can be cyclized further by catalytic dehydrogenation. Structure elucidation is typically based on spectral properties, showcasing the compound's synthesis versatility (Shaban & Taha, 1989).

Molecular Structure Analysis

X-ray diffraction and various spectroscopic techniques such as NMR and IR spectroscopy are essential in analyzing the molecular structure of phthalazine derivatives. These methods have helped in understanding the core and substituents' arrangement, contributing significantly to the molecular structure analysis of these compounds (Sukhotin et al., 2005).

Chemical Reactions and Properties

Phthalazine derivatives participate in diverse chemical reactions, including 1,3-dipolar cycloadditions, yielding complex molecular structures. These reactions are pivotal in exploring the chemical properties of phthalazine derivatives, leading to the discovery of novel compounds with potential applications in various fields (Sukhotin et al., 2005).

科学的研究の応用

Chemical Synthesis and Modification

Phthalazine derivatives have been synthesized through various chemical reactions, showing significant potential in the development of new pharmacologically active compounds. For example, the regioselective synthesis of 1,2,3-triazole derivatives bearing phthalazine moieties has been explored, highlighting the antimicrobial, antifungal, and antioxidant activities of these compounds (Shyma et al., 2016). This suggests that similar strategies could be employed to synthesize and modify the structure of "5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol" for targeted scientific applications.

Pharmacological Potential

Several studies have investigated the pharmacological properties of phthalazine derivatives. Notably, compounds with a phthalazine base have been evaluated for their selective inhibitory activity on phosphodiesterase (PDE4), showing potential as anti-inflammatory agents (Van der Mey et al., 2002). Although the direct application of "5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol" in pharmacology is not discussed, the structural similarity to these compounds suggests potential in exploring pharmacological activities.

Material Science Applications

In the realm of material science, phthalazinone derivatives have been used to create highly thermostable rigid-rod networks, demonstrating exceptional thermal properties and stability (Yu et al., 2012). This indicates a potential use of "5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol" in developing new materials with enhanced thermal and structural properties.

Antimicrobial and Antioxidant Properties

Compounds derived from phthalazine have been found to exhibit antimicrobial and antioxidant properties. For instance, novel phthalazine derivatives have shown good antimicrobial activity against various bacteria and fungi strains, as well as significant antioxidant potencies (Sangani et al., 2016). This suggests the potential of "5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol" for use in antimicrobial and antioxidant applications.

特性

IUPAC Name |

5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXLYEKQSQUJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-, [1S-(1alpha,2beta,5alpha)]- (9CI)](/img/no-structure.png)

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)